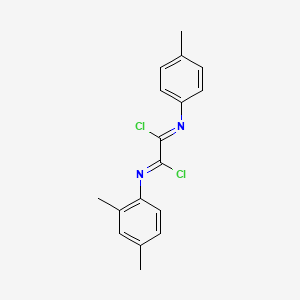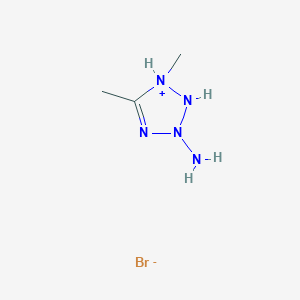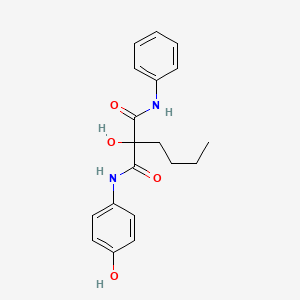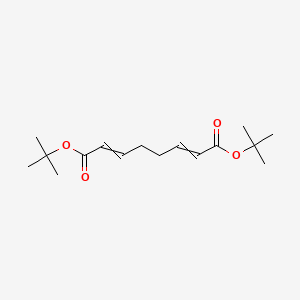![molecular formula C28H33N3O2 B12522994 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid CAS No. 693258-89-8](/img/structure/B12522994.png)
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid is a complex organic compound with the molecular formula C28H33N3O2. It is known for its unique structure, which includes a cyano group and two diethylamino phenyl groups attached to a heptatrienoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the heptatrienoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways. The cyano group and diethylamino phenyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-(7-(4-(diphenylamino)phenyl)-benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid: Similar in structure but with a benzo[c][1,2,5]thiadiazole moiety.
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid: Contains a dimethylamino group instead of a diethylamino group.
Uniqueness
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid is unique due to its heptatrienoic acid backbone and the presence of two diethylamino phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
693258-89-8 |
|---|---|
Formule moléculaire |
C28H33N3O2 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
2-cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C28H33N3O2/c1-5-30(6-2)25-17-13-22(14-18-25)27(12-10-9-11-24(21-29)28(32)33)23-15-19-26(20-16-23)31(7-3)8-4/h9-20H,5-8H2,1-4H3,(H,32,33) |
Clé InChI |
REPRXFKPMVDDNL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=CC=CC=C(C#N)C(=O)O)C2=CC=C(C=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)






![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)

![2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12522979.png)



